

Technical Support Center: Overcoming Resistance to Peposertib

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Compound of Interest

Compound Name: *Peposertib*

Cat. No.: *B609519*

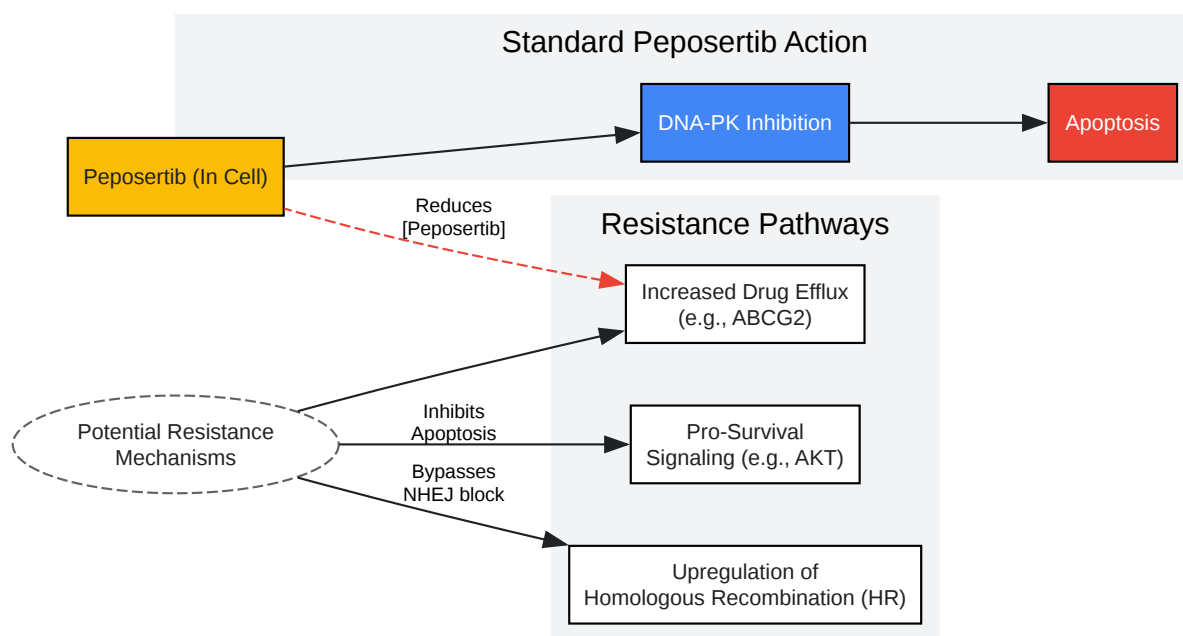
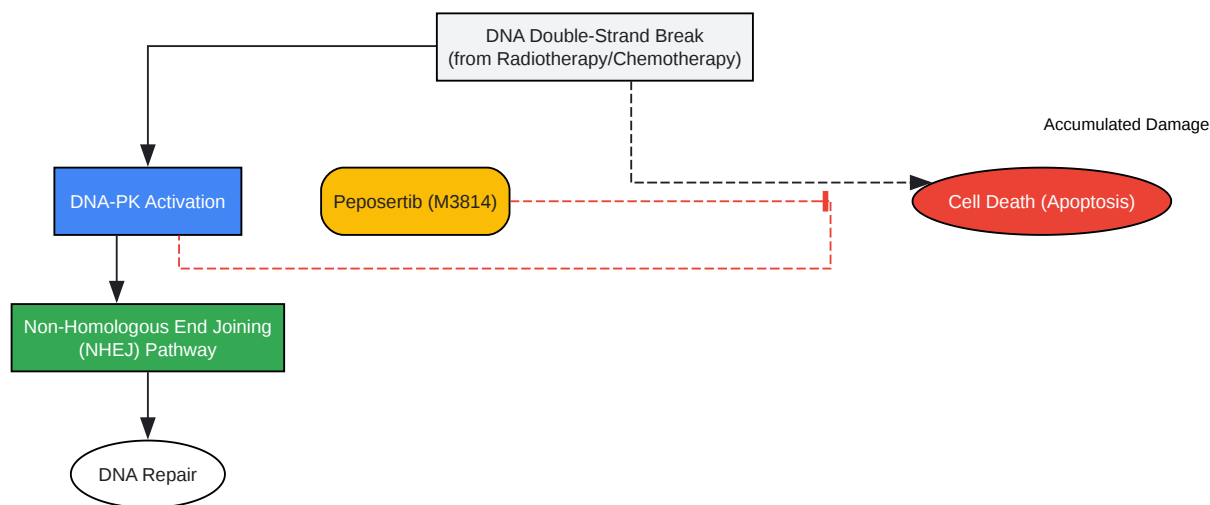
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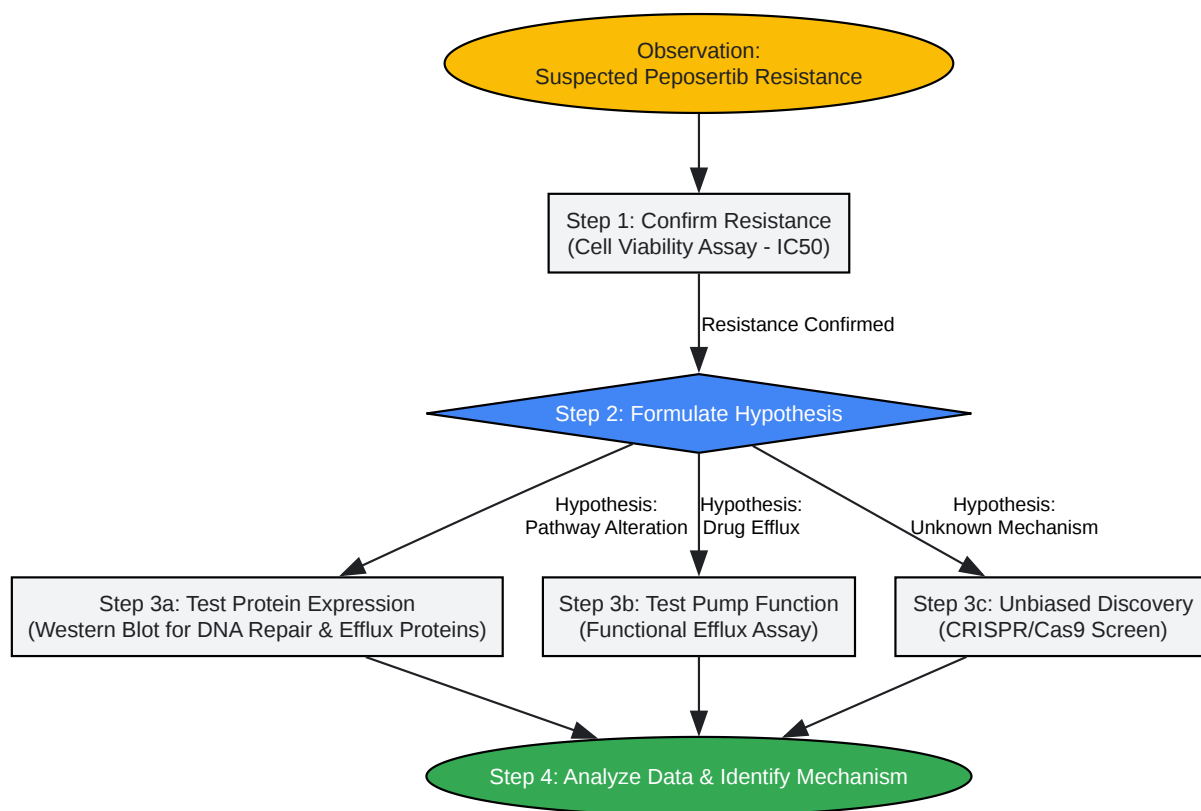
This technical support center is designed for researchers, scientists, and drug development professionals investigating the DNA-PK inhibitor **Peposertib** (M3814). It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Peposertib and its primary mechanism of action?

A1: **Peposertib**, also known as M3814, is an orally administered, potent, and selective small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4] Many cancer therapies, such as radiotherapy and certain chemotherapies (e.g., topoisomerase II inhibitors), function by inducing DSBs in cancer cells.[4] By inhibiting DNA-PK, **Peposertib** prevents the repair of these breaks, leading to an accumulation of DNA damage that ultimately causes cancer cell death (apoptosis).[3][5] This mechanism makes **Peposertib** a potent sensitizer for DNA-damaging agents.[6]





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